2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide
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Overview
Description
2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide is an organic compound with a complex structure that includes cyano, methoxyphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzaldehyde with 4-methylphenylamine to form an intermediate Schiff base, which is then subjected to a cyanoethylation reaction to introduce the cyano group. The final step involves the formation of the amide bond under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 2-cyano-3-(2-formylphenyl)-N-(4-methylphenyl)propanamide.
Reduction: Formation of 2-amino-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)propanamide
- 2-cyano-3-(2-methoxyphenyl)-N-(4-chlorophenyl)propanamide
- 2-cyano-3-(2-methoxyphenyl)-N-(4-fluorophenyl)propanamide
Uniqueness
2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide is unique due to the presence of both methoxy and cyano groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-7-9-16(10-8-13)20-18(21)15(12-19)11-14-5-3-4-6-17(14)22-2/h3-10,15H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJOCBIMJQOTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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